Melittin - 37231-28-0

Melittin

Catalog Number: EVT-354706
CAS Number: 37231-28-0
Molecular Formula: C131H229N39O31
Molecular Weight: 2846.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melittin is the main component of bee venom. It is a powerful stimulator of phospholipase A2 and also exhibits potent anti-microbial activity. (L1014)
Basic polypeptide from the venom of the honey bee (Apis mellifera). It contains 26 amino acids, has cytolytic properties, causes contracture of muscle, releases histamine, and disrupts surface tension, probably due to lysis of cell and mitochondrial membranes.
Overview

Melittin is a cationic polypeptide composed of 26 amino acids, primarily found in the venom of honeybees (Apis mellifera). It is the major component of bee venom and is known for its potent hemolytic properties, meaning it can lyse red blood cells. Melittin exhibits a range of biological activities, including antimicrobial and anticancer effects, making it a subject of interest in both pharmacological research and therapeutic applications .

Source

Melittin is extracted from honeybee venom, which is secreted by the venom glands located in the abdomen of female bees. The venom serves as a defense mechanism against predators and has been used in traditional medicine for its purported health benefits. The concentration of melittin in bee venom varies but typically ranges between 40-60% of the total protein content .

Classification

Melittin belongs to a class of peptides known as antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. Melittin's structure and function classify it within the broader category of lytic peptides, which are known for their cytolytic properties against various cell types .

Synthesis Analysis

Methods

Melittin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. This technique can be performed manually or with automated synthesizers. The synthesis typically involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: Amino acids are sequentially added to the growing peptide chain using coupling reagents such as 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to remove impurities and unreacted materials .

Technical Details

Recent advances have also explored modifications to melittin to enhance its stability and activity, such as stapling techniques that improve helicity and protease resistance. These modifications involve cross-linking specific residues within the peptide to stabilize its helical structure, which is crucial for its membrane-disrupting activity .

Molecular Structure Analysis

Structure

Melittin has a predominantly helical structure, which is essential for its interaction with lipid membranes. The peptide adopts an amphipathic conformation, featuring hydrophobic residues on one side and polar residues on the other. This configuration facilitates its insertion into lipid bilayers, leading to pore formation.

Data

The primary sequence of melittin is as follows:

  • Amino Acid Sequence: GIGAVLKVLTTGLPALISWIKRKRQQ
  • Molecular Weight: Approximately 2846 Da
  • Isoelectric Point: Approximately 9.5, indicating its cationic nature at physiological pH .
Chemical Reactions Analysis

Reactions

Melittin primarily acts by forming pores in lipid bilayers, leading to cell lysis. This mechanism involves several key steps:

  1. Membrane Interaction: Melittin binds to negatively charged phospholipid membranes.
  2. Pore Formation: Upon insertion into the membrane, melittin aggregates and forms transmembrane channels.
  3. Cell Lysis: The formation of these pores disrupts membrane integrity, leading to ion leakage and cell death.

This lytic action has been observed across various cell types, including red blood cells and cancer cells .

Technical Details

Studies have demonstrated that melittin's pore-forming ability can vary based on its concentration and the specific lipid composition of the target membrane. Higher concentrations typically lead to increased lytic activity due to enhanced pore formation .

Mechanism of Action

Process

The mechanism by which melittin exerts its effects involves several biochemical interactions:

  1. Binding: Melittin binds to the lipid bilayer through electrostatic interactions with negatively charged phospholipids.
  2. Insertion: The peptide undergoes conformational changes that allow it to penetrate the membrane.
  3. Aggregation: Multiple melittin molecules aggregate within the membrane, forming oligomeric structures that create pores.
  4. Disruption: The resulting pores disrupt cellular homeostasis by allowing ions and small molecules to pass freely across the membrane, ultimately leading to cell death .

Data

Research has shown that melittin can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Melittin is typically a white powder when isolated.
  • Solubility: It is soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Melittin is relatively stable under physiological conditions but can be degraded by proteolytic enzymes.
  • pH Sensitivity: Its activity can be influenced by pH; optimal lytic activity occurs at slightly acidic pH levels.

Relevant data indicate that melittin retains its biological activity over a range of temperatures but may lose efficacy when subjected to extreme conditions or prolonged storage .

Applications

Scientific Uses

Melittin has garnered attention for various applications in scientific research:

  • Anticancer Research: Its ability to induce apoptosis in cancer cells makes it a candidate for developing novel cancer therapies.
  • Antimicrobial Studies: Due to its potent antibacterial properties, melittin is being explored as a potential treatment for antibiotic-resistant infections.
  • Vaccine Development: Modified forms of melittin are being investigated as adjuvants in vaccine formulations due to their immunostimulatory effects .
Mechanisms of Membrane Interaction and Cytolytic Activity

Structural Determinants of Melittin’s Amphipathic α-Helical Conformation

The membrane-lytic activity of melittin is intrinsically linked to its molecular architecture and conformational adaptability:

  • Primary Sequence Organization: The peptide exhibits a pronounced segregation of hydrophobic and hydrophilic residues. Residues 1-20 form a predominantly hydrophobic domain, while residues 21-26 (KRKRQQ) constitute a highly cationic, hydrophilic C-terminus carrying a net charge of +6 at physiological pH [1] [4]. This arrangement creates an inherent amphipathic character even in the unfolded state.
  • Helix-Hinge-Helix Motif: Upon interaction with lipid membranes or membrane-mimicking environments (e.g., trifluoroethanol), melittin adopts a bent α-helical conformation [1] [5]. Residues 1-10 form the N-terminal helix, connected via a flexible hinge region (residues 11-14, featuring Gly12 and Pro14) to the longer C-terminal helix (residues 15-24) [1] [8]. This hinge is critical for the peptide's ability to bend and insert into bilayers.
  • Amphipathic Helix Formation: The α-helical segments fold such that hydrophobic residues align on one face and hydrophilic residues (including charged residues like Lys21, Arg22, Lys23, Arg24) align on the opposite face [5] [7]. This two-dimensional amphipathicity is essential for stable membrane insertion, with the hydrophobic face buried within the acyl chain region and the hydrophilic face potentially lining aqueous pores or interacting with lipid headgroups.
  • Conformational Dynamics: The Leu13-Pro14 bond exists in both trans (major) and cis (minor, ~25%) configurations in solution, influencing the helicity of the C-terminal segment [1]. Membrane binding stabilizes the helical structure, overriding this solution heterogeneity. Furthermore, melittin self-associates into tetramers in aqueous solution at high concentration or physiological ionic strength, burying the hydrophobic faces internally [1] [5]. This tetrameric state dissociates into active monomers upon membrane binding [5] [8].

Table 1: Structural Characteristics of Melittin and Key Isoforms/Peptides

Peptide NameAmino Acid Sequence/DescriptionLength (aa)Key FeaturesSource/Reference
MelittinGIGAVLKVLTTGLPALISWIKRKRQQ-NH₂26Major form, +6 charge, helix-hinge-helix, amphipathic [1] [4]
Melittin-SGIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ (Ser at 10)26Africanized bees, Serine substitution at position 10 [4]
Melittin-FPALISWIKRKRQQ-NH₂13N-terminal fragment (residues 14-26), lacks strong amphipathicity [4]
MCFLTTGLPALISWIKRKRQQ-NH₂ (residues 12-26)15Reduced hemolysis (300x), weak antibacterial activity [4]
PromelittinPreproprotein (70 aa)70Precursor, includes signal peptide and anionic proregion [1]

Pore-Forming Dynamics in Lipid Bilayers: Barrel-Stave vs. Toroidal Models

Melittin permeabilizes membranes primarily through transient pore formation, although the exact structural nature of these pores has been debated and appears context-dependent:

  • Concentration-Dependent Oligomerization: At lower peptide-to-lipid (P:L) ratios, melittin may primarily bind to the membrane surface, causing thinning and transient defects. As the P:L ratio increases (typically ≥ 1:1000 for pore formation), melittin monomers insert into the bilayer and oligomerize to form functional pores [2] [9]. Tetramers were historically considered the primary pore-forming unit based on solution structure and early models [5] [6].
  • Barrel-Stave Model Considerations: Early structural models, including the tetrameric crystal structure in aqueous solution, suggested a parallel to alamethicin, proposing a barrel-stave pore where the amphipathic helices of 4-6 melittin molecules align perpendicular to the membrane plane, forming a ring with the hydrophobic faces facing the lipids and the hydrophilic faces lining a central aqueous channel [5] [9]. However, this model struggles to fully explain the rapid kinetics, transient nature, and size variability of melittin pores observed experimentally.
  • Toroidal Pore Formation: Substantial experimental and computational evidence now favors a toroidal (or wormhole) model for melittin pores, especially at physiologically relevant concentrations [2] [6] [9]. In this model:
  • Melittin oligomers (often trimers or tetramers) insert into the membrane, inducing strong positive curvature strain.
  • Lipid headgroups from both membrane leaflets bend inward to line the pore lumen alongside the peptide monomers, creating a continuous hydrophilic surface connecting the two aqueous compartments [2] [6].
  • Molecular dynamics simulations show the initial tetrameric aggregate evolves into a stable trimeric pore with one monomer dissociating, accompanied by significant pore expansion driven by electrostatic repulsion between cationic residues and lipid headgroup reorganization [2] [6].
  • Pore Dynamics and Characteristics: Pores formed by melittin are typically transient and dynamic. The pore size increases with increasing P:L ratio, as demonstrated by dye release experiments using markers of different sizes [9]. Pores can reach diameters sufficient to allow passage of molecules up to several kilodaltons. Pore formation is often coupled with peptide translocation across the bilayer [9]. Line tension at the hydrophobic pore edge is hypothesized to be a key driver of pore growth, ultimately leading to membrane rupture and cell lysis [2] [6].

Table 2: Key Characteristics of Melittin-Induced Pore Models

FeatureBarrel-Stave ModelToroidal Pore Model
Peptide OrientationTransmembrane, perpendicular to bilayer planeTilted or surface-bound, inducing lipid curvature
Pore LiningPrimarily or exclusively by peptide hydrophilic facesPeptide hydrophilic faces and lipid headgroups
Lipid InvolvementPassive; lipids form the boundary of the peptide bundleActive; lipids bend continuously from one leaflet to the other, forming part of the pore wall
Pore StabilityHypothesized to be more stableDynamic, transient, prone to expansion
Evidence SupportEarly X-ray/NMR tetramer structure; analogy to alamethicinMolecular dynamics simulations [2] [6]; dye leakage kinetics correlating with P:L ratio [9]; coupling to peptide flip-flop [9]
DominanceLess supported by recent dataWidely accepted as the predominant mechanism for melittin

Synergistic Interactions with Phospholipase A2 in Venom Efficacy

Melittin does not act in isolation within bee venom; its cytolytic activity is potently enhanced by synergistic interactions with Phospholipase A2 (PLA2), which constitutes 10-12% of the venom dry weight [1] [3]:

  • PLA2 Activation: Melittin dramatically enhances the enzymatic activity of PLA2 towards membrane phospholipids [1]. This synergism is not merely additive but truly cooperative.
  • Mechanism of Synergy:
  • Membrane Disruption Priming: Melittin monomers and oligomers disrupt the packing of phospholipid acyl chains and create defects (pores, cracks, areas of disorder) in the target membrane [1] [3]. This disruption significantly increases the accessibility of phospholipid substrates (particularly phosphatidylcholine) to the active site of PLA2.
  • Enhanced Enzyme Binding/Folding: Melittin may facilitate the binding of PLA2 to the membrane surface or induce conformational changes in PLA2 that optimize its interaction with the phospholipid interface [1].
  • Substrate Generation: PLA2 hydrolyzes phospholipids (e.g., phosphatidylcholine) to produce lysophospholipids and free fatty acids (like arachidonic acid). Lysophospholipids have detergent-like properties that further destabilize membrane integrity and permeability [1] [3]. Free fatty acids can act as second messengers or perturb membrane fluidity.
  • Amplified Lytic Cascade: The initial membrane disruption by melittin allows PLA2 greater access, leading to increased hydrolysis. The products of PLA2 hydrolysis (lysolipids, fatty acids) then synergize with melittin to cause even greater membrane destabilization, permeability, and ultimately, catastrophic cell lysis [1]. This creates a powerful positive feedback loop that significantly amplifies the toxicity of the whole venom compared to either component alone. This synergy is crucial for the rapid incapacitation of predators or threats to the hive.

Table 3: Synergistic Actions of Melittin and Phospholipase A2 (PLA2) in Venom

ComponentPrimary ActionEffect on MembraneContribution to Synergy
MelittinBinds membranes, forms transient pores (toroidal), disrupts lipid packingIncreases permeability (ions, small molecules), creates defects, induces disorder and positive curvature strainPriming: Creates access points and disorder for PLA2. Amplification: Lysolipids/FFA further destabilize membrane, enhancing melittin pore formation
Phospholipase A2 (PLA2)Hydrolyzes sn-2 ester bond of membrane phospholipids (e.g., PC → LysoPC + FFA)Generates lysophospholipids (detergent-like) and free fatty acids (FFA, signaling/fluidizing)Substrate Generation: Produces potent membrane perturbants (LysoPC, FFA). Feedback: LysoPC/FFA enhance melittin's membrane-disrupting effects
Synergy OutcomeSevere, rapid membrane degradation and cell lysis (far exceeding additive effects of individual components)

Calcium Homeostasis Disruption and Mitochondrial Membrane Potential Collapse

Beyond immediate plasma membrane permeabilization, melittin exerts profound cytotoxic effects on intracellular targets, particularly impacting calcium signaling and mitochondrial function:

  • Intracellular Calcium ([Ca²⁺]ᵢ) Surge: Pore formation in the plasma membrane by melittin allows uncontrolled influx of extracellular Ca²⁺ down its steep electrochemical gradient [3] [7]. Simultaneously, melittin can also permeabilize intracellular Ca²⁺ storage organelles like the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol [3]. This dual action causes a massive and sustained elevation of cytosolic [Ca²⁺]ᵢ.
  • Mitochondrial Calcium Uptake and Consequences: Mitochondria act as a buffer for cytosolic Ca²⁺ overload. The elevated [Ca²⁺]ᵢ drives Ca²⁺ uptake into the mitochondrial matrix via the uniporter complex [3] [7]. While mitochondria can handle physiological Ca²⁺ signals, the massive and prolonged influx induced by melittin overwhelms their capacity:
  • Inner Membrane Permeabilization: High matrix Ca²⁺ levels, often in conjunction with other factors like reactive oxygen species (potentially induced by melittin or the Ca²⁺ surge itself), can trigger the opening of the mitochondrial permeability transition pore (mPTP) [3] [7]. Melittin may also interact directly with mitochondrial membranes due to their high cardiolipin content (anionic lipid), potentially contributing to pore formation specifically in the inner mitochondrial membrane (IMM).
  • Collapse of ΔΨm: The opening of the mPTP (or direct damage by melittin) causes a catastrophic collapse of the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis via oxidative phosphorylation and for maintaining mitochondrial ion homeostasis [3] [7].
  • Bioenergetic Failure and Cell Death: The loss of ΔΨm halts ATP production. Combined with the depletion of ER Ca²⁺ stores and energy crisis, this activates multiple cell death pathways:
  • Necrosis: ATP depletion prevents the energy-dependent steps of apoptosis, often leading to uncontrolled necrotic cell death characterized by cellular and organellar swelling and plasma membrane rupture [3].
  • Apoptosis: In some cell types or at specific sublytic concentrations, the Ca²⁺ surge and mitochondrial damage (e.g., cytochrome c release due to outer mitochondrial membrane permeabilization or mPTP opening) can trigger caspase-dependent apoptosis [3] [7]. Activation of calcium-dependent proteases (calpains) and phospholipases can also contribute to apoptotic and necrotic dismantling of the cell.
  • Immunogenic Cell Death (ICD): Importantly, melittin-induced cell death, particularly when involving ER stress and the release of damage-associated molecular patterns (DAMPs) like ATP, calreticulin, and HMGB1, can be immunogenic [7]. This activates dendritic cells and potentially contributes to anti-tumor immune responses observed in some contexts, although this is downstream of the primary membrane disruption and Ca²⁺/mitochondrial toxicity.

Table 4: Melittin-Induced Intracellular Disruption Cascades

Target/ProcessMelittin ActionConsequenceDownstream Effect
Plasma Membrane (PM)Pore formation (Toroidal model), increased permeabilityUncontrolled Ca²⁺ influx from extracellular space; leakage of cytosolic componentsCytosolic Ca²⁺ overload ([Ca²⁺]ᵢ surge); loss of ionic/ metabolic homeostasis
Endoplasmic Reticulum (ER)Permeabilization? / Activation of ER channels?Release of stored Ca²⁺ into cytosolAmplification of [Ca²⁺]ᵢ surge; disruption of ER function (protein folding, synthesis)
MitochondriaCa²⁺ uptake via uniporter; Potential direct IMM interaction (cardiolipin); mPTP induction; Possible OMM permeabilizationMitochondrial Ca²⁺ overload; Collapse of Mitochondrial Membrane Potential (ΔΨm); Opening of Permeability Transition Pore (mPTP); Cytochrome c releaseBioenergetic Failure: Halted ATP synthesis; Cell Death Signaling: Activation of caspases (apoptosis), calpains, phospholipases; Necrosis

List of Compounds Mentioned: Melittin, Phospholipase A2 (PLA2), Lysophospholipids (e.g., Lysophosphatidylcholine - LysoPC), Free Fatty Acids (FFA), Phosphatidylcholine (PC), Cardiolipin, Arachidonic Acid, Calreticulin, ATP, HMGB1, Cytochrome c, Permeability Transition Pore (mPTP) components.

Properties

CAS Number

37231-28-0

Product Name

Melittin

IUPAC Name

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide

Molecular Formula

C131H229N39O31

Molecular Weight

2846.5 g/mol

InChI

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)

InChI Key

VDXZNPDIRNWWCW-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN

Synonyms

Melitten
Melittin
Mellitin

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN

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